4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Structural Analysis, Synthesis, and Kinase Inhibition Profiling
4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Structural Analysis, Synthesis, and Kinase Inhibition Profiling
Executive Summary
The compound 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile, nitrogen-rich heterocyclic scaffold that holds a privileged position in medicinal chemistry. Specifically, 3,4-disubstituted 5-aminopyrazoles serve as foundational pharmacophores for designing ATP-competitive kinase inhibitors targeting critical oncology and immunology pathways, including Aurora kinases, Janus kinases (JAK), and Protein Kinase C (PKC)[1],[2]. Beyond its direct pharmacological utility, this molecule is a critical synthetic precursor for generating higher-order fused heterocycles, such as pyrazolo[3,4-b]pyridines, which exhibit potent multi-targeted kinase inhibition[3],.
This technical guide deconstructs the physicochemical properties, the causal mechanistic synthesis, and the biochemical validation workflows associated with this pivotal scaffold.
Chemical Structure and Physicochemical Profiling
The structural architecture of 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is defined by a central pyrazole ring flanked by a pyridine ring at C3, a phenyl ring at C4, and a primary amine at C5. This arrangement creates a dense array of hydrogen bond donors and acceptors, making it an ideal candidate for interacting with the hinge region of kinase ATP-binding pockets[1].
Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| IUPAC Name | 4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Defines exact regiochemistry. |
| Molecular Formula | C14H12N4 | High nitrogen content (N=4) favors aqueous solubility. |
| Molecular Weight | 236.28 g/mol | Well within Lipinski’s Rule of 5 for oral bioavailability. |
| H-Bond Donors | 2 | Pyrazole NH and Primary Amine (-NH2). |
| H-Bond Acceptors | 4 | Pyridine N, Pyrazole N, and Amine N. |
| Rotatable Bonds | 2 | Allows conformational flexibility to fit distinct kinase pockets. |
Mechanistic Synthesis Workflow
The construction of the 5-aminopyrazole core relies on a highly robust two-step sequence: a Claisen-type condensation to form a
Fig 1: Two-step synthesis of 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine via Knorr cyclization.
Step 1: Claisen Condensation
The reaction between ethyl nicotinate and phenylacetonitrile requires a strong, non-nucleophilic base (e.g., Sodium Hydride)[5]. The base deprotonates the weakly acidic
Step 2: Knorr Cyclization
The resulting
Pharmacological Application: Kinase Inhibition Mapping
Type I kinase inhibitors competitively bind to the active conformation of the kinase within the ATP-binding pocket. The 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is structurally pre-organized for this exact purpose[1],[3]:
Fig 2: Pharmacophore mapping of the 5-aminopyrazole scaffold within a kinase ATP-binding site.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.
Protocol 1: Synthesis of the -Ketonitrile Intermediate
Objective: Synthesize 2-phenyl-3-oxo-3-(pyridin-3-yl)propanenitrile[5].
-
Preparation: Purge a flame-dried round-bottom flask with inert gas (N2/Ar). Causality: NaH is highly reactive with atmospheric moisture; an inert atmosphere prevents premature quenching.
-
Deprotonation: Suspend Sodium Hydride (60% dispersion, 1.5 eq) in anhydrous THF and cool to 0 °C. Add a solution of phenylacetonitrile (1.1 eq) in THF dropwise. Causality: Slow addition at 0 °C controls the exothermic deprotonation, preventing localized heating and unwanted side reactions.
-
Condensation: Add ethyl nicotinate (1.0 eq) dropwise. Warm the mixture to room temperature and stir for 12 hours. Causality: The Claisen condensation is thermodynamically driven; extended stirring ensures complete conversion to the enolate.
-
Workup & Validation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate.
-
Self-Validation: Analyze via TLC. The appearance of a highly UV-active spot with a lower Rf than the starting ester confirms the formation of the highly conjugated
-ketonitrile.
-
Protocol 2: Knorr Cyclization to the 5-Aminopyrazole
Objective: Synthesize 4-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine[4],[6].
-
Reaction Setup: Dissolve the
-ketonitrile intermediate (1.0 eq) in absolute ethanol. -
Catalysis: Add hydrazine hydrate (N2H4·H2O, 2.0 eq) followed by 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by hydrazine.
-
Cyclization: Reflux the mixture (78 °C) for 4-6 hours. Causality: Heating provides the activation energy required for the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.
-
Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from EtOH/Water.
-
Self-Validation: Perform 1H-NMR analysis. The successful cyclization is confirmed by the disappearance of the methine proton of the intermediate and the appearance of a broad singlet integrating for 2H (the -NH2 group) around 5.0–5.5 ppm.
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Evaluate the IC50 of the synthesized compound against a target kinase (e.g., Aurora A)[1].
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
-
Kinase Reaction: Incubate the compound with the target kinase, ATP, and specific peptide substrate in assay buffer for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and incubate for 40 minutes. Causality: This reagent forcefully depletes unconsumed ATP, ensuring that the subsequent luminescence signal is strictly proportional to the ADP generated by the kinase activity.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate luminescence.
-
Validation:
-
Self-Validation: Include a no-enzyme control (background) and a no-inhibitor control (100% activity). The assay is only valid if the Z'-factor between these controls is >0.5, ensuring the calculated IC50 is statistically robust and not an artifact of assay noise.
-
References
1.[1] Title: Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases Source: ACS Publications / European Journal of Medicinal Chemistry URL:
2.[3] Title: WO2013037390A1 - 6-(4-hydroxy-phenyl)-3-styryl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors Source: Google Patents URL:
3.[2] Title: 6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS Source: European Patent Office / Googleapis.com URL:
4.[7] Title: Araştırma Kitleri - OPAKGEN Tıbbi ve Kimyevi Ürünler San. Dış Tic. Ltd. Şti. (Commercial Compound Catalog) Source: opakgen.com URL:
5.[4] Title: Recent developments in aminopyrazole chemistry Source: ResearchGate URL:
6.[6] Title: Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL:
7.[5] Title: 3-(2,3-Difluorophenyl)-3-oxopropanenitrile Synthesis and Reactivity Source: Benchchem URL:
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- 3. WO2013037390A1 - 6-(4-hydroxy-phenyl)-3-styryl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
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